molecular formula C9H6F2O3 B145606 4-Acetyl-2,2-difluoro-1,3-benzodioxole CAS No. 126120-83-0

4-Acetyl-2,2-difluoro-1,3-benzodioxole

Cat. No. B145606
CAS RN: 126120-83-0
M. Wt: 200.14 g/mol
InChI Key: FXQWZAIGWRETAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Acetyl-2,2-difluoro-1,3-benzodioxole is a chemical compound with the molecular formula C9H6F2O3 . It is related to 2,2-Difluoro-1,3-benzodioxole, which has the molecular formula C7H4F2O2 .

Scientific Research Applications

Organometallic Methodology and Derivative Synthesis

A comprehensive study was conducted on the transformation of 2,2-difluoro-1,3-benzodioxole into a wide range of derivatives. Through the use of organometallic methodology, this research showcased the conversion via a 4-lithiated intermediate to numerous new derivatives. These compounds have applications in creating carboxylic acids, ketones, aldehydes, and amines, demonstrating the versatility of 4-acetyl-2,2-difluoro-1,3-benzodioxole in synthetic chemistry (Schlosser, Gorecka, & Castagnetti, 2003).

Development of Atropisomeric Ligands

Another significant application involves the synthesis of atropisomeric bisphosphines from derivatives of 2,2-difluoro-1,3-benzodioxole. These compounds have shown promise as ligands for enantioselective catalysis, a critical area in asymmetric synthesis and pharmaceutical manufacturing (Leroux, Gorecka, & Schlosser, 2004).

Heavy-Halogen Migration Studies

Research exploring deprotonation-triggered heavy-halogen migrations provided insights into structural elaboration possibilities of 2,2-difluoro-1,3-benzodioxole. This work laid the groundwork for novel synthetic strategies in creating derivatives with specific functionalities, useful for further chemical transformations and material science applications (Gorecka, Leroux, & Schlosser, 2004).

Anticancer and Antimicrobial Applications

Further research into benzodioxole derivatives, including those related to this compound, has explored their potential in medicinal chemistry. These studies have focused on evaluating the anticancer, antimicrobial, and antioxidant activities of these compounds, indicating their relevance in the development of new therapeutic agents (Gupta et al., 2016).

Synthesis of Pyrrole Derivatives

The synthesis of 4-(2,2-difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carbonitrile demonstrates another avenue of research, highlighting the compound's utility in creating heterocyclic structures that could have various industrial and pharmaceutical applications (Meng et al., 2011).

Safety and Hazards

The safety data sheet for 2,2-Difluoro-1,3-benzodioxole indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

1-(2,2-difluoro-1,3-benzodioxol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O3/c1-5(12)6-3-2-4-7-8(6)14-9(10,11)13-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXQWZAIGWRETAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2C(=CC=C1)OC(O2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60450860
Record name 1-(2,2-Difluoro-2H-1,3-benzodioxol-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

126120-83-0
Record name 1-(2,2-Difluoro-2H-1,3-benzodioxol-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6.2 g (55 mmol) of potassium tert.-butoxide dissolved in 40 ml of tetrahydrofuran (THF) are added dropwise at -30° C. under argon, over a period of 20 minutes, to a solution of 8.0 g (50 mmol) of 2,2-difluoro-1,3-benzodioxole in 10 ml of THF in a 250 ml 3-necked flask. The mixture is then cooled to -90° C. (methanol/liquid nitrogen), and 35 ml (55 mmol) of n-butyllithium (1.58M in hexane) are added thereto over a period of 30 minutes. The deep red solution of 2,2-difluoro-1,3-benzodioxol-4-yl-potassium is maintained at -78° C. for 20 minutes. Then, 5.2 g (50 mmol) of N-methyl-N-methoxy-acetamide in 20 ml of THF are added thereto over a period of 15 minutes at -78° C. When the dropwise addition is complete, the beige reaction mixture is allowed to warm up to -10° C. and is then hydrolysed with 40 ml of 10% hydrochloric acid. The hydrolysed mixture is extracted three times with 70 ml of diethyl ether each time. The organic solutions are washed three times with 30 ml of 1N HCl each time, dried over Na2SO4 and concentrated in a vacuum rotary evaporator. Upon distillation of the residue, 7.1 g (79%) of the product distil over in the form of a colourless oil at boiling point (b.p.) 114°-116° C./30 mbar.
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
8 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
2,2-difluoro-1,3-benzodioxol-4-yl-potassium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
5.2 g
Type
reactant
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Quantity
40 mL
Type
reactant
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.